![molecular formula C20H23BrClNO4 B4619723 2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B4619723.png)
2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide" involves complex chemical reactions that are carefully designed to achieve the desired molecular structure. For instance, derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized through reactions involving amino phenols and acetyl chloride derivatives, showcasing the role of intramolecular and intermolecular hydrogen bonds in the formation of such compounds (Romero & Margarita, 2008). Another example includes the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide derivatives, which demonstrates the versatility of reactions involving chloroacetamide and phenoxyphenol in the presence of catalysts and solvents to yield compounds with desired properties (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to "2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide" is characterized using advanced spectroscopic and computational techniques. For example, the investigation of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided insights into the electronic behavior of intramolecular hydrogen bonds through NBO studies and X-ray crystallography, revealing the stability and charge transfer within the molecule (Romero & Margarita, 2008).
Chemical Reactions and Properties
The chemical reactions and properties of "2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide" and similar compounds are influenced by their functional groups and molecular structure. The formation of hydrogen-bonded dimers and the study of π-π interactions highlight the reactivity and stability of such molecules (Portilla et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. For instance, the study on silylated derivatives of N-(2-hydroxyphenyl)acetamide revealed how modifications in the molecular structure can affect these properties, providing a deeper understanding of the material's behavior under different conditions (Nikonov et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications and behavior of "2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide." Studies such as those on the synthesis and characterization of related compounds provide valuable insights into these aspects (Girel et al., 2022).
Scientific Research Applications
Synthesis and Biological Applications
Leuckart Synthesis and Pharmacological Assessment A study focused on the synthesis of novel acetamide derivatives through a multi-step reaction sequence starting from the Leuckart reaction. These compounds, having similar structural features to the query compound, were evaluated for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Certain compounds exhibited activities comparable with standard drugs, highlighting the potential medicinal applications of such acetamide derivatives in treating various conditions (Rani et al., 2016).
Antioxidant Properties Bromination and subsequent reactions of certain phenolic compounds led to the synthesis of bromophenols with significant antioxidant power. These synthesized bromophenols, bearing structural resemblances to the query compound, demonstrated effective radical scavenging activities and could serve as potent antioxidants in pharmaceutical or food industries (Balaydın et al., 2010).
Environmental Science Applications
Degradation Studies Research on the degradation of acetaminophen by UV/H2O2 treatment explored the effects of halides, including bromide ions, on the degradation process. This study sheds light on the environmental fate of brominated compounds and their interactions with halides in water treatment processes, relevant to understanding the environmental behavior of similar brominated acetamides (Li et al., 2015).
Chlorination of Bromophenols An exploration of the transformation of bromophenols during the chlorination process revealed insights into the environmental fate of these compounds. Such studies are crucial for assessing the safety and transformation products of chlorinated water containing brominated phenolic contaminants, which could extend to understanding the behavior of chlorinated and brominated acetamides in aquatic environments (Xiang et al., 2020).
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrClNO4/c1-20(2,3)12-6-7-16(13(21)8-12)27-11-19(24)23-15-10-17(25-4)14(22)9-18(15)26-5/h6-10H,11H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUFIDEAHYECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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